molecular formula C31H40N4O8 B11648721 3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione

3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B11648721
M. Wt: 596.7 g/mol
InChI Key: OZBYBNWMXWXNTQ-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, phenoxy, and imidazolidine-dione moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxypropyl intermediate: This involves the reaction of 4-methylphenol with an epoxide, such as epichlorohydrin, under basic conditions to form 2-hydroxy-3-(4-methylphenoxy)propyl alcohol.

    Imidazolidine-dione formation: The intermediate is then reacted with a suitable isocyanate to form the imidazolidine-dione ring structure.

    Final coupling: The two imidazolidine-dione intermediates are coupled through a methylene bridge, typically using formaldehyde or a similar reagent under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The imidazolidine-dione rings can be reduced to form imidazolidines.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Imidazolidines.

    Substitution products: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve hydrogen bonding, hydrophobic interactions, and covalent modifications of target proteins or enzymes. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C31H40N4O8

Molecular Weight

596.7 g/mol

IUPAC Name

3-[2-hydroxy-3-(4-methylphenoxy)propyl]-1-[[3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C31H40N4O8/c1-20-7-11-24(12-8-20)42-17-22(36)15-32-26(38)30(3,4)34(28(32)40)19-35-29(41)33(27(39)31(35,5)6)16-23(37)18-43-25-13-9-21(2)10-14-25/h7-14,22-23,36-37H,15-19H2,1-6H3

InChI Key

OZBYBNWMXWXNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C(=O)C(N(C2=O)CN3C(=O)N(C(=O)C3(C)C)CC(COC4=CC=C(C=C4)C)O)(C)C)O

Origin of Product

United States

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